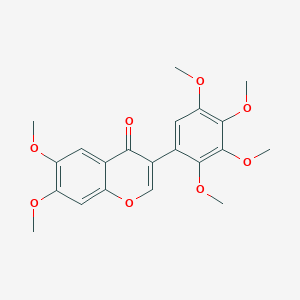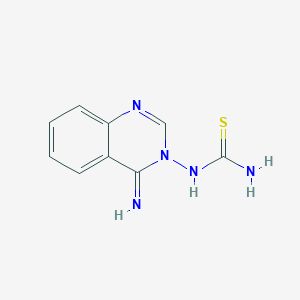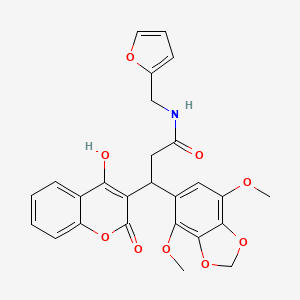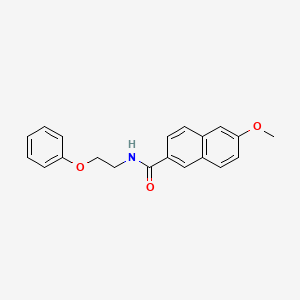
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C20H19NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and phenoxyethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with 2-phenoxyethylamine. The reaction proceeds through a condensation reaction, forming the desired carboxamide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 6-methoxy-N-(2-phenoxyethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s methoxy and phenoxyethyl groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 6-methoxy-2-naphthaldehyde
- 6-methoxy-2-naphthoic acid
- 6-methoxy-N-(2-phenoxyethyl)naphthylamine
Uniqueness
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide is unique due to its combination of methoxy and phenoxyethyl functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antibacterial activity and potential for use in drug development.
特性
分子式 |
C20H19NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-9-15-13-17(8-7-16(15)14-19)20(22)21-11-12-24-18-5-3-2-4-6-18/h2-10,13-14H,11-12H2,1H3,(H,21,22) |
InChIキー |
FQWLHZTWKZKSBX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)

![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)
![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
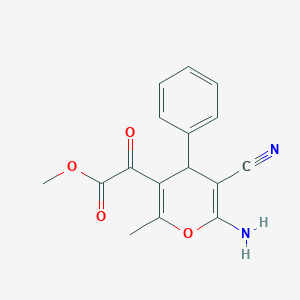
![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)
![5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B11046877.png)
![7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
